molecular formula C38H36N6 B12569178 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile CAS No. 219985-36-1

3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile

Cat. No.: B12569178
CAS No.: 219985-36-1
M. Wt: 576.7 g/mol
InChI Key: YZDDVYWVUZDSMP-UHFFFAOYSA-N
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Description

3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two bis[(4-methylphenyl)methyl]amino groups attached to a pyrazine-2,5-dicarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2,5-dicarbonitrile with bis[(4-methylphenyl)methyl]amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine core.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.

Scientific Research Applications

3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile: shares similarities with other pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of bis[(4-methylphenyl)methyl]amino groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

219985-36-1

Molecular Formula

C38H36N6

Molecular Weight

576.7 g/mol

IUPAC Name

3,6-bis[bis[(4-methylphenyl)methyl]amino]pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C38H36N6/c1-27-5-13-31(14-6-27)23-43(24-32-15-7-28(2)8-16-32)37-35(21-39)42-38(36(22-40)41-37)44(25-33-17-9-29(3)10-18-33)26-34-19-11-30(4)12-20-34/h5-20H,23-26H2,1-4H3

InChI Key

YZDDVYWVUZDSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C)C3=C(N=C(C(=N3)C#N)N(CC4=CC=C(C=C4)C)CC5=CC=C(C=C5)C)C#N

Origin of Product

United States

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